molecular formula C14H12N6 B3144331 4-[6-(4-Aminophenyl)-1,2,4,5-tetrazin-3-yl]aniline CAS No. 54983-19-6

4-[6-(4-Aminophenyl)-1,2,4,5-tetrazin-3-yl]aniline

Cat. No. B3144331
CAS RN: 54983-19-6
M. Wt: 264.29 g/mol
InChI Key: NLCIMKXWPQGGNB-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

As mentioned earlier, “4-[6-(4-Aminophenyl)-1,2,4,5-tetrazin-3-yl]aniline” has a molecular weight of 264.28500, a density of 1.338g/cm3, and a boiling point of 576.1ºC at 760 mmHg . The melting point is not available .

Scientific Research Applications

Electroluminescence and Organic Devices

A Novel Class of Emitting Amorphous Molecular Materials with Bipolar Character for Electroluminescence

This research introduces a novel class of color-tunable emitting amorphous molecular materials, including 4-dimesitylboryl-N,N-bis(9,9-dimethylfluoren-2-yl)aniline, which exhibit reversible oxidation and reduction, intense fluorescence emission, and stable amorphous glasses formation. These materials function as excellent emitting materials for organic electroluminescent (EL) devices, capable of emitting multicolor light, including white, and serving as host materials for emissive dopants in organic EL devices, allowing for color tuning and enhanced performance (Doi, Kinoshita, Okumoto, & Shirota, 2003).

Polymer Synthesis

A Mild, Copper Catalyzed Route to Conducting Polyaniline

This study describes the polymerization of the aniline dimer, N-(4-aminophenyl)aniline, under mild conditions to obtain the emeraldine base form of polyaniline. This is achieved using a copper catalyst and H2O2 as the oxidant, leading to the conducting emeraldine salt form of polyaniline (Dias, Wang, Rajapakse, & Elsenbaumer, 2006).

Corrosion Inhibition

Adsorption and Corrosion Inhibition of Synthesized Schiff Base on Mild Steel

The compound (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline (L) was investigated for its efficiency as a corrosion inhibitor in acidic environments. It showed significant efficiency, with adsorption obeying Langmuir’s isotherm, and a correlation between quantum chemical calculations and inhibition efficiency was established (Daoud, Douadi, Issaadi, & Chafaa, 2014).

Electrochemical and Electrochromic Behaviors

Substituent Effect on Electrochemical and Electrochromic Behaviors of Ambipolar Aromatic Polyimides

This study developed a series of new ambipolar polyimides containing aniline derivatives, demonstrating anodically/cathodically electrochromic characteristics. These polyimides, prepared from various diamine monomers, exhibit high thermal stability and ambipolar electrochromic behavior, potentially useful in various electrochemical applications (Huang, Yen, & Liou, 2011).

Luminescent Materials

Highly Luminescent Tetradentate Bis-Cyclometalated Platinum Complexes

In this research, various aniline derivatives underwent cyclometalation to produce tetradentate bis-cyclometalated platinum(II) complexes. These complexes show high luminescence in ambient temperatures, covering a spectrum from blue to red, and are potential candidates for use in organic light-emitting diode (OLED) devices (Vezzu et al., 2010).

Dendrimer Design

Design, Synthesis, and Structure of Novel G-2 Melamine-Based Dendrimers

This study focuses on the design, synthesis, and structural elucidation of novel G-2 melamine dendrimers incorporating 4-(n-octyloxy)aniline. The dendrimers show diverse structural assortment due to solvation effects, rotational stereodynamism, and self-organization phenomena, which influence their macroscopic properties and potential applications (Morar et al., 2018).

properties

IUPAC Name

4-[6-(4-aminophenyl)-1,2,4,5-tetrazin-3-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6/c15-11-5-1-9(2-6-11)13-17-19-14(20-18-13)10-3-7-12(16)8-4-10/h1-8H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCIMKXWPQGGNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(N=N2)C3=CC=C(C=C3)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10313451
Record name NSC270390
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10313451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[6-(4-Aminophenyl)-1,2,4,5-tetrazin-3-yl]aniline

CAS RN

54983-19-6
Record name NSC270390
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270390
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC270390
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10313451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[6-(4-Aminophenyl)-1,2,4,5-tetrazin-3-yl]aniline
Reactant of Route 2
4-[6-(4-Aminophenyl)-1,2,4,5-tetrazin-3-yl]aniline
Reactant of Route 3
4-[6-(4-Aminophenyl)-1,2,4,5-tetrazin-3-yl]aniline
Reactant of Route 4
4-[6-(4-Aminophenyl)-1,2,4,5-tetrazin-3-yl]aniline
Reactant of Route 5
4-[6-(4-Aminophenyl)-1,2,4,5-tetrazin-3-yl]aniline
Reactant of Route 6
4-[6-(4-Aminophenyl)-1,2,4,5-tetrazin-3-yl]aniline

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